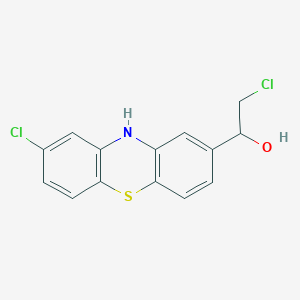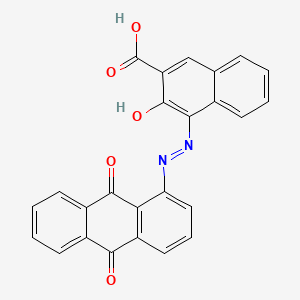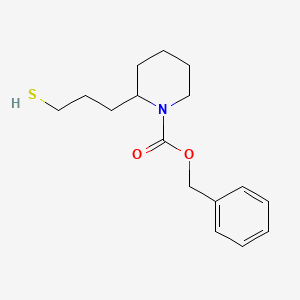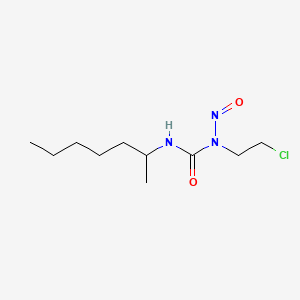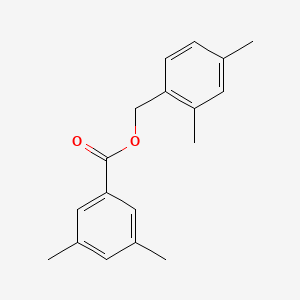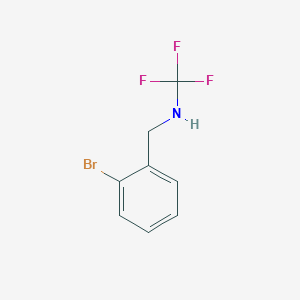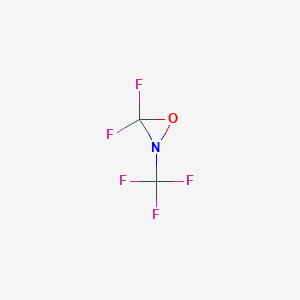
3-Phenylpiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpiperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenyl group at the third position and two keto groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,6-dione core .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which offers high yields and can be performed under mild conditions. The use of solid-phase synthesis and photocatalytic methods also provides efficient pathways for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Phenylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, blocking the binding of natural ligands and modulating cellular responses .
Comparison with Similar Compounds
Piperazine-2,5-dione: This compound shares a similar piperazine core but differs in the position of the keto groups.
Phenylpiperazine: Lacks the keto groups and has different biological activities.
Piperazinopyrrolidinone: Contains a fused pyrrolidinone ring, leading to distinct chemical properties and applications
Uniqueness: 3-Phenylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
103040-88-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-9(10(14)12-8)7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,12,13,14) |
InChI Key |
AMCLXHFIGQCSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



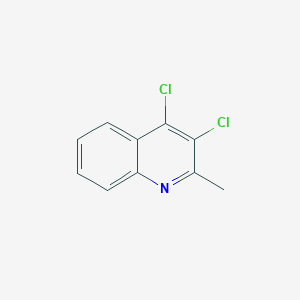

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
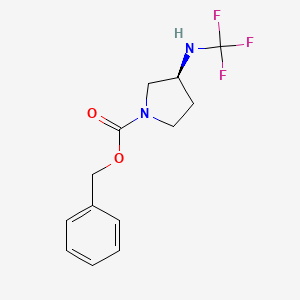

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
